molecular formula C21H16BrN3O2S B4966506 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide

Numéro de catalogue B4966506
Poids moléculaire: 454.3 g/mol
Clé InChI: MUTKSFVGQBTZOS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. BAY 11-7082 is a potent inhibitor of nuclear factor-kappaB (NF-κB) activation, a transcription factor that plays a crucial role in inflammation, immunity, and cell survival.

Mécanisme D'action

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residue in the active site of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκB. The covalent modification of IKK by N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 prevents the phosphorylation and degradation of IκB, which in turn prevents the translocation of NF-κB to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has several advantages and limitations for lab experiments. One of the advantages is its potency and specificity for inhibiting NF-κB activation. N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has been shown to be more potent than other IKK inhibitors, such as BMS-345541 and SC-514. However, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has some limitations, such as its instability in aqueous solutions and its potential for off-target effects. Therefore, it is important to use appropriate controls and concentrations when using N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 in lab experiments.

Orientations Futures

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has potential for future research in various areas. One area of research is the development of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 analogs with improved stability and specificity. Another area of research is the investigation of the role of NF-κB in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Furthermore, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 can be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Therefore, N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has great potential for future research and clinical applications.

Méthodes De Synthèse

The synthesis method of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 involves the reaction of 3-bromoaniline with benzoylisothiocyanate, followed by the reaction with 3-aminophenylboronic acid. The resulting product is then treated with trifluoroacetic acid to obtain N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082. The purity of the final product is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has been extensively used in scientific research as a potent inhibitor of NF-κB activation. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. NF-κB activation has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-bromobenzamide 11-7082 has been shown to inhibit NF-κB activation by blocking the phosphorylation and degradation of the inhibitor of κB (IκB), which prevents the translocation of NF-κB to the nucleus and subsequent gene expression.

Propriétés

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S/c22-16-9-4-8-15(12-16)20(27)25-21(28)24-18-11-5-10-17(13-18)23-19(26)14-6-2-1-3-7-14/h1-13H,(H,23,26)(H2,24,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTKSFVGQBTZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.